Cas no 172616-89-6 ([3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate)

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate structure
172616-89-6 structure
Nome del prodotto:[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate
Numero CAS:172616-89-6
MF:C36H48O8
MW:608.761531829834
CID:6644424
PubChem ID:10675219

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • CHEMBL501698
    • 172616-89-6
    • DTXSID501099134
    • 2-Propenoic acid, 3-phenyl-, 3-[2-[2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]-1-hydroxyethyl]-2,5-dihydro-5-oxo-2-furanyl ester
    • [3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate
    • Inchi: 1S/C36H48O8/c1-23(37)42-22-36(41)19-15-28-34(4)17-9-16-33(2,3)27(34)14-18-35(28,5)29(36)21-26(38)25-20-31(40)44-32(25)43-30(39)13-12-24-10-7-6-8-11-24/h6-8,10-13,20,26-29,32,38,41H,9,14-19,21-22H2,1-5H3/b13-12+/t26?,27-,28+,29+,32?,34-,35+,36+/m0/s1
    • Chiave InChI: IMXZIJOCFAKDPZ-LAQTYACCSA-N
    • Sorrisi: O[C@@]1(COC(C)=O)CC[C@H]2[C@@](C)(CC[C@H]3C(C)(C)CCC[C@]23C)[C@H]1CC(C1=CC(=O)OC1OC(/C=C/C1C=CC=CC=1)=O)O

Proprietà calcolate

  • Massa esatta: 608.33491849g/mol
  • Massa monoisotopica: 608.33491849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 10
  • Complessità: 1170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.5
  • Superficie polare topologica: 119Ų

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate Letteratura correlata

Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd